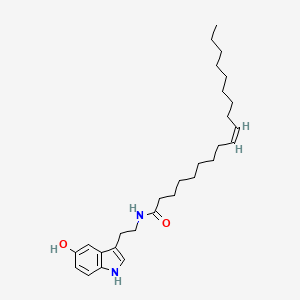

Oleoyl Serotonin

概要

説明

オレオイルセロトニンは、ステファノコヌス属のカタツムリの毒に見られる魅力的な化合物です。 これは、カンナビノイド受容体CB1とCB2を阻害することにより、学習および記憶の欠損に対抗する可能性を示した、エンドカンナビノイド様分子です 。この化合物は、そのユニークな生物活性と潜在的な治療用途により、注目を集めています。

準備方法

合成経路と反応条件: オレオイルセロトニンの合成は、通常、セロトニンとオレイン酸の反応によって行われます。 このプロセスは、オレイン酸のカルボキシル基とセロトニンのアミン基の間のアミド結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して、穏やかな条件下で行うことができます 。

工業生産方法: オレオイルセロトニンの具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために最適化された反応条件を使用した、大規模な合成を含むでしょう。連続フローリアクターと、高速液体クロマトグラフィー(HPLC)などの高度な精製技術を使用することで、工業規模の生産を実現できます。

化学反応の分析

反応の種類: オレオイルセロトニンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応する酸化物を生成するために酸化することができます。

還元: 還元反応は、それを異なる還元型に変換できます。

置換: 官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: ハロゲンやアルキル化剤など、目的の置換に応じてさまざまな試薬。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元は異なるアミン誘導体を生成する可能性があります。

4. 科学研究の用途

オレオイルセロトニンは、幅広い科学研究の用途があります。

化学: アミド結合の形成と脂肪酸誘導体を伴う反応を研究するためのモデル化合物として使用されます。

生物学: カンナビノイド受容体を阻害する役割から、エンドカンナビノイド系とその神経機能への影響を研究するための貴重なツールとなっています.

医学: オレオイルセロトニンは、特に認知障害を含む神経疾患の治療に有望です.

業界: カンナビノイド受容体を標的とする新しい治療薬の開発における潜在的な用途。

科学的研究の応用

Pharmacological Properties

1.1 Cannabinoid Receptor Antagonism

Oleoyl serotonin acts as an antagonist to cannabinoid receptors (CB1 and CB2), which are crucial in various neurological processes. Research has demonstrated that OS inhibits the activation of these receptors by compounds such as WIN55,212-2, a synthetic cannabinoid. The effective concentration (EC50) for this inhibition has been characterized, showing that OS selectively blocks cannabinoid receptor activity without affecting other ion channels or receptors significantly .

1.2 Memory and Learning Enhancement

In behavioral studies involving mice, OS has shown promise in counteracting memory deficits induced by cannabinoid receptor activation. Mice treated with OS displayed improved performance in memory tasks compared to those treated with WIN55,212-2 alone. This suggests that OS may have therapeutic potential for conditions associated with cognitive impairment, such as anxiety disorders and neurodegenerative diseases .

Potential Therapeutic Applications

3.1 Neurological Disorders

Given its mechanism of action on cannabinoid receptors and effects on learning and memory, OS may be beneficial in treating various neurological disorders, including:

- Anxiety Disorders: By modulating endocannabinoid signaling, OS could help alleviate anxiety symptoms.

- Neurodegenerative Diseases: Its neuroprotective properties may offer therapeutic avenues for conditions like Alzheimer’s disease.

3.2 Pain Management

The antagonistic properties of OS at cannabinoid receptors also suggest potential applications in pain management strategies, particularly for chronic pain conditions where traditional therapies may be ineffective or lead to adverse effects .

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Memory Deficit Reversal

In a controlled study, mice were administered WIN55,212-2 to induce memory deficits followed by treatment with this compound. Results indicated that pre-treatment with OS allowed subjects to perform comparably to control groups on memory tasks, demonstrating its potential as a cognitive enhancer .

Case Study 2: Behavioral Modulation

Another study focused on the effects of OS on general activity levels in mice revealed that those treated with this compound exhibited significantly increased movement during nocturnal phases compared to untreated controls. This finding supports the hypothesis that OS can influence circadian behavior and overall activity levels .

作用機序

オレオイルセロトニンは、カンナビノイド受容体CB1とCB2に結合し、それらの活性を阻害することで作用を発揮します。 この阻害は、WIN55,212-2などのこれらの受容体を活性化する他の化合物の効果に対抗します 。 結合は、他の非選択的アゴニストの結合部位とは異なる、受容体の特定の部位で行われます 。 この選択的な阻害は、重度の副作用を引き起こすことなく、学習と記憶の欠損を防ぐのに役立ちます 。

類似の化合物:

アラキドノイルセロトニン: カンナビノイド受容体に対して同様の阻害効果を持つ、別のエンドカンナビノイド様分子。

N-アラキドノイルドーパミン: 構造と機能が似ており、カンナビノイド受容体を標的とする化合物。

独自性: オレオイルセロトニンは、カタツムリの毒に由来し、カンナビノイド受容体上の特定の結合部位を持つため、ユニークです 。 他のイオンチャネルや受容体よりもカンナビノイド受容体に対する高い選択性は、それを同様の化合物からさらに区別しています 。

類似化合物との比較

Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.

N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.

Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .

生物活性

Oleoyl serotonin (OS) is a novel compound derived from the venom of the Stephanoconus snail, exhibiting significant biological activity, particularly as an antagonist of cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications, supported by relevant case studies and research findings.

This compound is characterized by the conjugation of oleic acid with serotonin, which enhances its lipophilicity and bioavailability. Research indicates that OS selectively inhibits cannabinoid receptors CB1 and CB2, demonstrating a unique binding profile that distinguishes it from other known cannabinoid ligands.

Binding Characteristics

- CB1 Receptor : OS acts as a competitive antagonist at the CB1 receptor, blocking the effects of agonists like WIN55,212-2.

- CB2 Receptor : OS exhibits non-competitive antagonism at the CB2 receptor, indicating a distinct binding mechanism that involves the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) regions of the receptor .

In Vitro Studies

In electrophysiological assays, OS was shown to inhibit inward potassium currents induced by WIN55,212-2 in oocytes expressing CB receptors. The effective concentration (EC50) values for these interactions were determined through systematic testing, revealing significant potency at both receptor types .

In Vivo Studies

Behavioral assays conducted on mice demonstrated that OS counteracts learning and memory deficits typically induced by cannabinoid agonists. Notably:

- Mice treated with OS displayed increased activity levels compared to control groups.

- In memory retention tests, OS-treated mice spent significantly more time in target quadrants compared to those receiving WIN55,212-2 alone .

3. Stability and Bioactivity

Research into the stability of this compound in biological systems indicates that it remains stable in brain tissue extracts for up to three hours post-administration. This stability is crucial for its potential therapeutic applications in treating neurological disorders .

4. Comparative Analysis of this compound Derivatives

A comparative study examined various lipid derivatives of serotonin, including oleoyl-serotonin (C18-5HT), caprylic-serotonin (C8-5HT), and caproyl-serotonin (C6-5HT). The findings are summarized in Table 1 below:

| Compound | Molecular Structure | Stability in Brain Tissue | Activity on Cannabinoid Receptors |

|---|---|---|---|

| This compound | C18H35N2O2 | Stable for 3 hours | Inhibits CB1 and CB2 |

| Caprylic Serotonin | C8H17N2O2 | Stable | Limited activity |

| Caproyl Serotonin | C6H13N2O2 | Stable | Minimal interaction |

5. Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for therapeutic interventions in conditions associated with cannabinoid receptor dysfunctions, such as:

- Neurological Disorders : Its ability to modulate memory and learning suggests potential use in treating cognitive impairments.

- Pain Management : Given its antagonistic effects on cannabinoid receptors, OS may serve as an alternative pain management strategy without the psychoactive effects associated with traditional cannabinoids .

特性

IUPAC Name |

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQKHZYXPCLVBI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。